molecular formula C15H13N3O B1501555 (R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 957130-49-3

(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Cat. No. B1501555
CAS RN: 957130-49-3
M. Wt: 251.28 g/mol
InChI Key: BWGAKJLOJFNCFI-OAHLLOKOSA-N
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Description

(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one is a chemical compound that has gained attention in the scientific research community due to its potential use in various applications.

Scientific Research Applications

Novel Synthesis Approaches

  • The synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragment in position-4, including spiro-frameworks synthesized from isatins and 1,2-dicarbonyl compounds, highlights the adaptability of (R)-5-Amino-1,3-dihydrospiro compounds in chemical synthesis (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).

Three-Component Heterocyclization

  • Research demonstrates the formation of complex molecules like 3-Methyl-2′,5-dioxo-5′-phenyl-1′,2′,5,10-tetrahydrospiro compounds via three-component spiro heterocyclization, showing the compound's utility in creating diverse molecular structures (Salnikova, Dmitriev, & Maslivets, 2019).

Regioselectivity in Synthesis

  • A study on the cycloaddition of active azomethine ylide with 2-arylidene-1,3-indanediones demonstrated the versatile regioselectivity and diastereoselectivity of reactions involving (R)-5-Amino-1,3-dihydrospiro compounds, useful in synthesizing functionalized spiro[indene-2,3′-pyrrolidines] (Chen, Sun, Huang, Zhang, & Yan, 2017).

Spirocyclic Ring System Assembly

  • Research shows that (R)-5-Amino-1,3-dihydrospiro compounds can be used in rhodium(III)-catalyzed annulations to assemble spirocyclic ring systems, highlighting their importance in the synthesis of complex organic structures (Zhou et al., 2014).

Formation and Crystal Structure Analysis

  • Dehydration studies of related compounds leading to rearrangement and formation of spiro[indene-1,7′(6′H)pyrrolo[3,4-b]pyridin]-5′-ones illustrate the significance of (R)-5-Amino-1,3-dihydrospiro compounds in understanding molecular structural transformations (Bahajaj, Hitchings, Moore, & Vernon, 1994).

Polymerizable Molecule Synthesis

  • The compound's derivatives have been utilized in the synthesis of polymerizable molecules with diverse core structures like 1,3-dihydrospiro[indene-2,3′-oxetane], demonstrating its potential in material science and polymer chemistry (Watanabe et al., 2010).

properties

IUPAC Name

(2R)-5-aminospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-11-4-3-9-7-15(8-10(9)6-11)12-2-1-5-17-13(12)18-14(15)19/h1-6H,7-8,16H2,(H,17,18,19)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGAKJLOJFNCFI-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC13C4=C(NC3=O)N=CC=C4)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C[C@@]13C4=C(NC3=O)N=CC=C4)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693241
Record name (2R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957130-49-3
Record name (2R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (−)-5-amino-1′-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one from Step B (13.7 g, 35.9 mmol) in methanol (300 mL) was saturated with HCl (g). The mixture was resaturated with HCl (g) every 30 min until the starting material was consumed, and then concentrated in vacuo. The residue was dissolved in MeOH (150 mL) and treated with ethylenediamine (2.4 mL, 35.9 mmol) and 10 N sodium hydroxide (7.2 mL, 72 mmol) to adjust the mixture to pH 10. After 30 min, the mixture was diluted with H2O (400 mL) and extracted with CHCl3 (2×1 L). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The crude material was triturated with MeOH (50 mL) to give the title compound. MS: m/z=252 (M+1).
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Reaction Step Two
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2.4 mL
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7.2 mL
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300 mL
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Reaction Step Five
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400 mL
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Reactant of Route 2
(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Reactant of Route 3
(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Reactant of Route 4
(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Reactant of Route 5
(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Reactant of Route 6
(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

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